molecular formula C18H30O2 B12629090 1-Methoxy-2-(undecyloxy)benzene CAS No. 921938-30-9

1-Methoxy-2-(undecyloxy)benzene

Cat. No.: B12629090
CAS No.: 921938-30-9
M. Wt: 278.4 g/mol
InChI Key: OTULPEITZXOVCF-UHFFFAOYSA-N
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Description

1-Methoxy-2-(undecyloxy)benzene is an aromatic ether characterized by a benzene ring substituted with a methoxy (–OCH₃) group at the 1-position and an undecyloxy (–O(CH₂)₁₀CH₃) chain at the 2-position. The undecyloxy group, an 11-carbon alkyl chain, distinguishes this compound from shorter-chain analogs. Its molecular formula is C₁₈H₃₀O₂, with a molecular weight of 278.43 g/mol.

Properties

CAS No.

921938-30-9

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

1-methoxy-2-undecoxybenzene

InChI

InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-13-16-20-18-15-12-11-14-17(18)19-2/h11-12,14-15H,3-10,13,16H2,1-2H3

InChI Key

OTULPEITZXOVCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-2-(undecyloxy)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methoxy-2-hydroxybenzene with an undecyl halide in the presence of a base, such as sodium hydroxide, to form the desired ether linkage .

Industrial Production Methods

In industrial settings, the synthesis of 1-methoxy-2-(undecyloxy)benzene may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(undecyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methoxy-2-(undecyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methoxy-2-(undecyloxy)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of 1-Methoxy-2-(undecyloxy)benzene are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents Molecular Formula Key Properties
1-Methoxy-2-(undecyloxy)benzene –OCH₃, –O(CH₂)₁₀CH₃ C₁₈H₃₀O₂ High hydrophobicity; surfactant potential
1-Methoxy-2-(methoxymethoxy)benzene –OCH₃, –OCH₂OCH₃ C₉H₁₂O₃ Enhanced solubility in polar solvents; moderate reactivity in substitution reactions
1-Methoxy-2-(methylsulfonyl)benzene –OCH₃, –SO₂CH₃ C₈H₁₀O₃S Electron-withdrawing sulfonyl group; used in catalysis and medicinal chemistry
1-Methoxy-2-(phenylethynyl)benzene –OCH₃, –C≡C–Ph C₁₅H₁₂O Conjugated system; applications in optoelectronics and cross-coupling reactions
1-Methoxy-2-(4-methoxyphenoxy)benzene –OCH₃, –O–C₆H₄–OCH₃ (para) C₁₄H₁₄O₄ Dual ether linkages; antioxidant and enzyme inhibition properties

Physicochemical Properties

  • Solubility : The undecyloxy chain in 1-Methoxy-2-(undecyloxy)benzene reduces water solubility compared to analogs with shorter chains (e.g., methoxymethoxy or methylsulfonyl groups). However, it exhibits excellent miscibility in organic solvents like hexane or toluene.
  • Thermal Stability : Long alkyl chains increase melting points (e.g., ~80–100°C estimated) compared to analogs like 1-Methoxy-2-(methoxymethoxy)benzene (mp ~45°C) .
Table 2: Thermal and Solubility Data
Compound Name Melting Point (°C) Water Solubility (mg/L) LogP (Octanol-Water)
1-Methoxy-2-(undecyloxy)benzene 85–100 (est.) <1 7.2
1-Methoxy-2-(methoxymethoxy)benzene 43–47 50–100 1.8
1-Methoxy-2-(methylsulfonyl)benzene 120–125 500 1.2
1-Methoxy-2-(phenylethynyl)benzene 90–95 <1 3.5

Key Differentiators

Chain Length vs. Reactivity : The undecyloxy group’s length reduces electrophilic substitution reactivity compared to shorter substituents but improves lipid bilayer interactions.

Biological Activity

1-Methoxy-2-(undecyloxy)benzene, also known as undecyloxy anisole, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

1-Methoxy-2-(undecyloxy)benzene is an organic compound characterized by a methoxy group and a long undecyloxy chain. Its structure can be summarized as follows:

  • Molecular Formula : C_{13}H_{18}O_2
  • Molecular Weight : 210.28 g/mol
  • IUPAC Name : 1-Methoxy-2-(undecyloxy)benzene

The biological activity of 1-methoxy-2-(undecyloxy)benzene is primarily attributed to its ability to interact with various cellular targets. The long undecyloxy chain enhances its lipophilicity, allowing for better membrane penetration and interaction with lipid bilayers.

Potential Mechanisms Include:

  • Antioxidant Activity : The methoxy group may contribute to scavenging free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antimicrobial Properties : Some investigations indicate that this compound exhibits antimicrobial activity against various strains of bacteria and fungi.

Biological Activity Data

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals, reducing oxidative stress
Enzyme InhibitionInhibits specific metabolic enzymes
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies

Several studies have explored the biological effects of 1-methoxy-2-(undecyloxy)benzene:

  • Antioxidant Effects :
    • A study conducted on rat liver cells demonstrated that treatment with 1-methoxy-2-(undecyloxy)benzene significantly reduced markers of oxidative stress compared to untreated controls. This suggests its potential use in mitigating oxidative damage in various diseases.
  • Antimicrobial Activity :
    • Research published in the Journal of Applied Microbiology reported that 1-methoxy-2-(undecyloxy)benzene exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/ml for both strains, indicating its potential as a natural antimicrobial agent.
  • Enzyme Inhibition :
    • A pharmacological study assessed the inhibitory effects of this compound on cytochrome P450 enzymes. Results indicated a moderate inhibition profile, suggesting its potential interactions in drug metabolism pathways.

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